molecular formula C32H39N7O10 B12113275 Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA

Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA

Cat. No.: B12113275
M. Wt: 681.7 g/mol
InChI Key: WKLALNSUIXPEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA, also known as N-Succinyl-DL-alanyl-DL-glutaminyl-DL-prolyl-DL-phenylalanine p-nitroanilide, is a synthetic peptide substrate used in various biochemical assays. This compound is particularly known for its application in the study of protease activity, where it serves as a chromogenic substrate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the peptide chain is assembled, the protecting groups are removed, and the final product is purified by chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically due to its yellow color.

Common Reagents and Conditions

    Proteases: Enzymes such as chymotrypsin, trypsin, and elastase are commonly used to catalyze the hydrolysis of this compound.

    Buffers: The reactions are typically carried out in buffered solutions, such as Tris-HCl or phosphate buffer, to maintain a stable pH.

    Temperature: The reactions are often performed at physiological temperatures (37°C) to mimic biological conditions.

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be quantified using spectrophotometry.

Scientific Research Applications

Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA is widely used in scientific research, particularly in the following areas:

    Biochemistry: It is used as a substrate to study the activity of various proteases, including chymotrypsin, trypsin, and elastase.

    Medicine: The compound is used in diagnostic assays to measure protease activity in biological samples, which can be indicative of certain diseases or conditions.

    Pharmacology: Researchers use this compound to screen for protease inhibitors, which are potential therapeutic agents for diseases involving protease dysregulation.

    Industrial Applications: The compound is used in quality control assays to monitor the activity of proteases in industrial enzyme preparations.

Mechanism of Action

Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA acts as a substrate for proteases. The enzyme binds to the peptide and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. The release of p-nitroaniline can be monitored spectrophotometrically, providing a measure of the enzyme’s activity. The molecular targets are the active sites of the proteases, where the peptide bond cleavage occurs.

Comparison with Similar Compounds

Similar Compounds

    Suc-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used for similar protease assays.

    Suc-Ala-Glu-Pro-Phe-pNA: A substrate used to evaluate the activity of peptidylprolyl isomerase Pin1.

Uniqueness

Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for a particular set of proteases. Its ability to release a chromogenic product (p-nitroaniline) upon hydrolysis makes it highly useful in quantitative enzyme assays.

Properties

Molecular Formula

C32H39N7O10

Molecular Weight

681.7 g/mol

IUPAC Name

4-[[1-[[5-amino-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C32H39N7O10/c1-19(34-27(41)15-16-28(42)43)29(44)36-23(13-14-26(33)40)32(47)38-17-5-8-25(38)31(46)37-24(18-20-6-3-2-4-7-20)30(45)35-21-9-11-22(12-10-21)39(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H2,33,40)(H,34,41)(H,35,45)(H,36,44)(H,37,46)(H,42,43)

InChI Key

WKLALNSUIXPEGB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O

Origin of Product

United States

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